5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan
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Overview
Description
5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a benzothiazole ring, a nitrophenyl group, and a phenylformazan moiety, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan typically involves the condensation of 2-aminobenzothiazole with 4-nitrobenzaldehyde and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted benzothiazole and phenylformazan derivatives.
Scientific Research Applications
5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various analytes.
Biology: Employed in biochemical assays to study enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.
Pathways Involved: It can modulate various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
- 2-(2-Benzothiazolyl)-3-(4-nitrophenyl)-5-phenyltetrazolium Bromide
- 4-Nitrophenyl-2-benzothiazolylformazan
Comparison:
- Structural Differences: While these compounds share similar core structures, variations in functional groups and substituents lead to differences in their chemical and physical properties.
- Unique Properties: 5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan is unique due to its specific combination of benzothiazole, nitrophenyl, and phenylformazan moieties, which confer distinct reactivity and application potential .
Properties
Molecular Formula |
C20H14N6O2S |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylimino)-N'-(4-nitroanilino)benzenecarboximidamide |
InChI |
InChI=1S/C20H14N6O2S/c27-26(28)16-12-10-15(11-13-16)22-23-19(14-6-2-1-3-7-14)24-25-20-21-17-8-4-5-9-18(17)29-20/h1-13,22H/b23-19-,25-24? |
InChI Key |
WEVAQIIWOIRBRA-XSECPZBJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/N=NC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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